molecular formula C20H21NO2S2 B2443015 N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2-phenylbutanamide CAS No. 2320583-60-4

N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2-phenylbutanamide

Cat. No.: B2443015
CAS No.: 2320583-60-4
M. Wt: 371.51
InChI Key: XEAIKHCBVBNTHE-UHFFFAOYSA-N
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Description

N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-2-phenylbutanamide is an organic compound that features a bithiophene moiety, a hydroxyethyl group, and a phenylbutanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-2-phenylbutanamide typically involves multiple steps, starting with the preparation of the bithiophene core. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of 2,3’-dibromobithiophene with a suitable boronic acid derivative under palladium catalysis . The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, where an appropriate hydroxyethyl halide reacts with the bithiophene intermediate . Finally, the phenylbutanamide moiety is attached through an amide coupling reaction, often using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the Suzuki-Miyaura coupling and automated systems for the subsequent functional group transformations. The choice of solvents, catalysts, and purification methods are also tailored to ensure high yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-2-phenylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Alkyl halides, tosylates

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-2-phenylbutanamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity through binding interactions. The bithiophene moiety can facilitate π-π stacking interactions, while the hydroxyethyl and phenylbutanamide groups can form hydrogen bonds and hydrophobic interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-2-phenylbutanamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of the hydroxyethyl and phenylbutanamide groups allows for additional interactions and modifications compared to simpler bithiophene derivatives .

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2S2/c1-2-16(14-6-4-3-5-7-14)20(23)21-12-17(22)19-9-8-18(25-19)15-10-11-24-13-15/h3-11,13,16-17,22H,2,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEAIKHCBVBNTHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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